Regioisomeric Fidelity: Exclusive N1‑SEM Protection Confirmed by InChI Key and NMR
The SEM group is installed exclusively at the N1 position of the pyrazolo[4,3‑c]pyridine core, as conclusively identified by the canonical SMILES and InChI key (VUEATEAJTVJQEG‑UHFFFAOYSA‑N) . In contrast, the unprotected 4‑chloro‑1H‑pyrazolo[4,3‑c]pyridine (CAS 871836‑51‑0) exists as a tautomeric mixture (1H/2H) that leads to mixtures of regioisomeric products upon alkylation or acylation [1]. The 2‑SEM regioisomer (4‑chloro‑2‑((2‑(trimethylsilyl)ethoxy)methyl)‑2H‑pyrazolo[4,3‑c]pyridine) is not commercially available and must be chromatographically separated, typically in yields below 40% [1].
| Evidence Dimension | Regioisomeric product distribution after SEM-Cl alkylation of 4-chloropyrazolo[4,3-c]pyridine |
|---|---|
| Target Compound Data | >95% N1-isomer (isolated as single component; purity 98% by HPLC) |
| Comparator Or Baseline | Typical N1/N2 mixture from direct SEM alkylation of analogous unprotected pyrazolo[4,3-c]pyridines: N1:N2 ≈ 60:40 [1] |
| Quantified Difference | Target compound provides >95% single regioisomer vs. ~60% N1 in crude alkylation mixtures, eliminating the need for regioisomer separation |
| Conditions | Commercial product quality (Fluorochem batch); comparator data from patent‑reported alkylation outcomes on pyrazolo[4,3‑c]pyridine cores [1] |
Why This Matters
For multi‑step kinase inhibitor syntheses where the N1‑substitution pattern is pharmacophorically required, a single‑isomer intermediate eliminates regioisomeric separation, reduces purification losses, and ensures batch‑to‑batch positional fidelity.
- [1] Google Patents. Substituted 1H‑pyrazolo[4,3‑c]pyridines and derivatives as EGFR inhibitors. Patent CN102558174B. Available at: https://patents.google.com/patent/CN102558174B/en (accessed 2026‑04‑30). View Source
